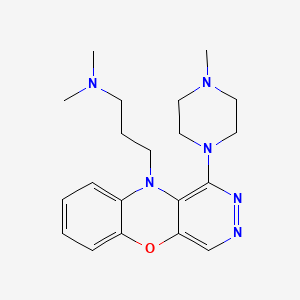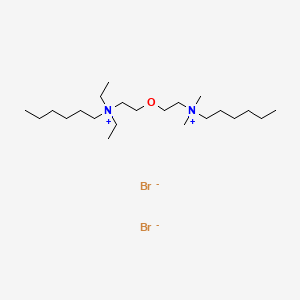
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its significant pharmacological and chemical properties. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by cyclization and chlorination steps . The reaction conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline has been widely studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with various molecular targets. It can inhibit specific enzymes and receptors, leading to its biological effects. The compound may also interfere with DNA replication and protein synthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used as an anticancer agent.
Mepacrine: Another antimalarial compound.
Uniqueness
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline stands out due to its unique combination of substituents on the quinoline ring, which can enhance its pharmacological properties and reduce toxicity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
63587-33-7 |
|---|---|
Molekularformel |
C19H18ClNO2 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
7-chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C19H18ClNO2/c1-4-12-9-17(13-5-7-14(22-2)8-6-13)21-18-11-16(20)19(23-3)10-15(12)18/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
IUNFIAUCRSUBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC2=CC(=C(C=C12)OC)Cl)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)











![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)
